N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a methyl group, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to optimize the synthesis process is crucial for achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Cyanocyclohexyl)acetamide
N-(1-Cyanocyclohexyl)benzohydrazide
N-(1-Cyanocyclohexyl)pyridin-2-ylacetamide
Uniqueness: N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-21(15(11-20)6-3-2-4-7-15)14(24)10-22-8-5-12(9-13(22)23)16(17,18)19/h5,8-9H,2-4,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLRLQWBRJPOJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1C=CC(=CC1=O)C(F)(F)F)C2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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